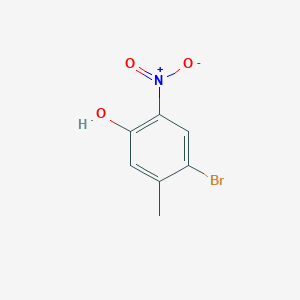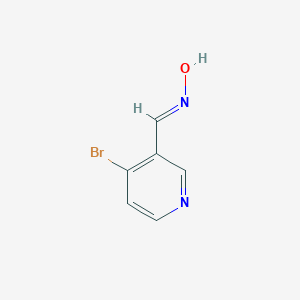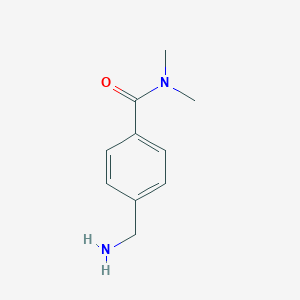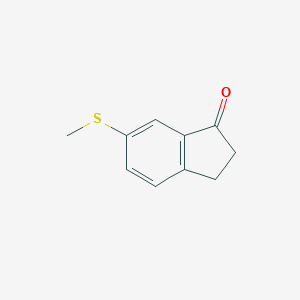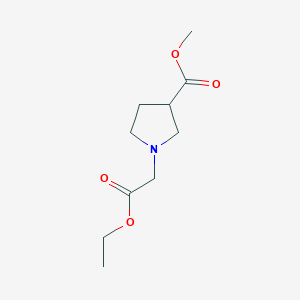![molecular formula C19H13N3O3S B179922 N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide CAS No. 6145-97-7](/img/structure/B179922.png)
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide, also known as BPTF inhibitor, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor involves the inhibition of the N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide protein, which is involved in chromatin remodeling. Chromatin remodeling is a process that involves the modification of chromatin structure to regulate gene expression. N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor binds to the N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide protein and inhibits its activity, which leads to the inhibition of chromatin remodeling and regulation of gene expression.
Biochemische Und Physiologische Effekte
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor has been found to have biochemical and physiological effects such as inhibition of cancer cell growth, induction of apoptosis, regulation of gene expression, and inhibition of chromatin remodeling. N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor has also been found to have potential therapeutic effects in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor in lab experiments include its potential applications in cancer research, epigenetics, and gene regulation. The limitations of using N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor in lab experiments include the need for further research to determine its safety and efficacy in humans.
Zukünftige Richtungen
The future directions for N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor include further research to determine its potential applications in cancer treatment, epigenetics, and gene regulation. Further research is also needed to determine its safety and efficacy in humans. Additionally, further research is needed to develop more efficient and effective synthesis methods for N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor.
Synthesemethoden
The synthesis of N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor involves several steps. The first step involves the reaction of 1,3-benzoxazole-2-thiol with 3-bromoaniline to form 3-(1,3-benzoxazol-2-yl)aniline. The second step involves the reaction of 3-(1,3-benzoxazol-2-yl)aniline with furan-2-carboxylic acid to form N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor has been found to have potential applications in various fields of scientific research such as cancer research, epigenetics, and gene regulation. In cancer research, N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor has been found to inhibit the growth of cancer cells and induce apoptosis. In epigenetics, N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor has been found to inhibit the activity of the N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide protein, which is involved in chromatin remodeling. In gene regulation, N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor has been found to regulate the expression of genes involved in various biological processes.
Eigenschaften
CAS-Nummer |
6145-97-7 |
|---|---|
Produktname |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide |
Molekularformel |
C19H13N3O3S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H13N3O3S/c23-17(16-9-4-10-24-16)22-19(26)20-13-6-3-5-12(11-13)18-21-14-7-1-2-8-15(14)25-18/h1-11H,(H2,20,22,23,26) |
InChI-Schlüssel |
IVHMTBXBAQMBIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CO4 |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)
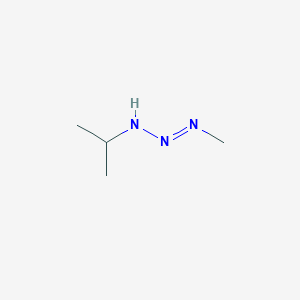
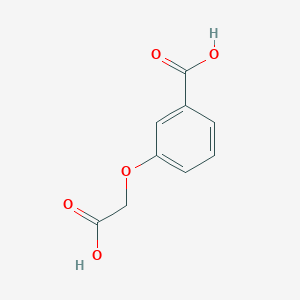
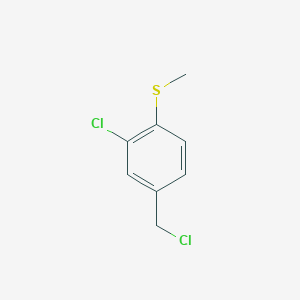
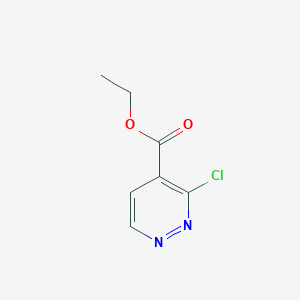
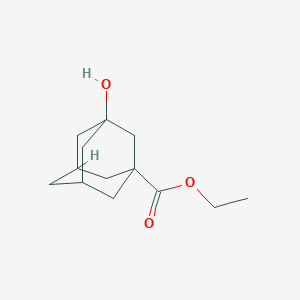
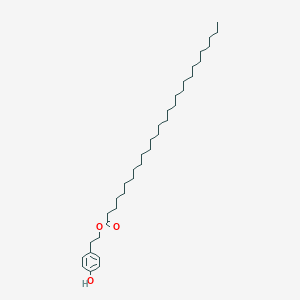
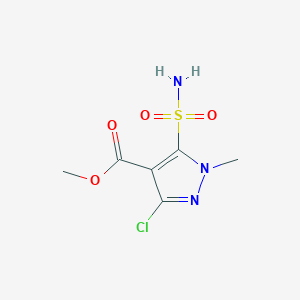
![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)
